Haedoxan A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Haedoxan A is a natural product found in Phryma leptostachya with data available.

Applications De Recherche Scientifique

Insecticidal Efficacy

Haedoxan A has demonstrated high efficacy against various insect pests, particularly mosquitoes and houseflies. Its insecticidal activity is comparable to synthetic pyrethroids, making it a promising candidate for integrated pest management. Key findings include:

- Mosquito Control : Studies have shown that this compound is effective against Aedes albopictus, a major vector for arboviral diseases. Gene expression analysis revealed that exposure to sublethal doses of this compound induced significant changes in detoxifying enzyme genes, indicating its potential for managing mosquito populations .

- Housefly Management : this compound exhibits both stomach and contact toxicity against houseflies, with mechanisms involving neurotoxicity rather than repellency. This highlights its utility as a potent natural insecticide .

Case Study 1: Effects on Drosophila melanogaster

A study investigating the effects of this compound on Drosophila melanogaster revealed that it modifies electrical responses at the neuromuscular junction and affects sodium channel gating properties. The findings indicated that mutations conferring resistance to pyrethroids did not significantly impact the efficacy of this compound, suggesting a unique mode of action that could be exploited in pest management strategies .

Case Study 2: Gene Expression in Aedes albopictus

In another study, high-throughput sequencing was used to analyze gene expression changes in Aedes albopictus larvae after exposure to this compound. The results identified 416 differentially expressed genes, including those involved in detoxification processes (e.g., cytochrome P450 genes) and synaptic transmission (e.g., acetylcholine receptors). This research underscores the compound's impact on neural function and metabolic pathways in target insects .

Comparative Efficacy Table

Propriétés

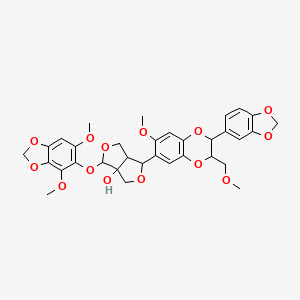

Formule moléculaire |

C33H34O14 |

|---|---|

Poids moléculaire |

654.6 g/mol |

Nom IUPAC |

6-[3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(4,6-dimethoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

InChI |

InChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3 |

Clé InChI |

SVQIUEXUTJVJTM-UHFFFAOYSA-N |

SMILES |

COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |

SMILES canonique |

COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |

Synonymes |

1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane haedoxan A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.